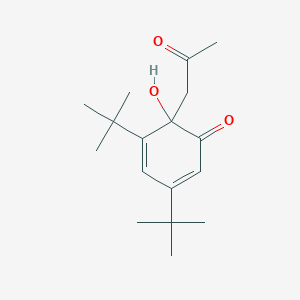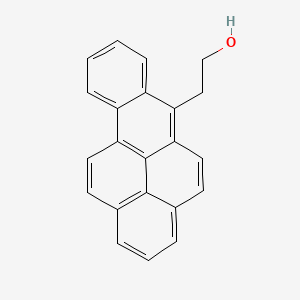
Benzo(a)pyrene-6-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-6-ethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and can be found in coal tar, tobacco smoke, and grilled foods . The addition of an ethanol group to benzo(a)pyrene results in this compound, which retains many of the parent compound’s properties but also exhibits unique characteristics due to the presence of the ethanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-ethanol typically involves the functionalization of benzo(a)pyrene. One common method is the reduction of benzo(a)pyrene to form a hydroxyl group at the 6-position, followed by the introduction of an ethanol group. This can be achieved through various chemical reactions, including:
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) to convert benzo(a)pyrene to its corresponding alcohol.
Substitution: Introducing the ethanol group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-6-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzo(a)pyrene-6-carboxylic acid, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-6-ethanol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Industry: Used in the development of materials and products that require specific PAH derivatives
Mecanismo De Acción
The mechanism of action of benzo(a)pyrene-6-ethanol involves its interaction with cellular components. The compound can be metabolized to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The primary molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Benzo(a)pyrene-6-ethanol can be compared to other similar compounds, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological activity.
Cyclopentapyrenes, Dibenzopyrenes, Indenopyrenes, Naphthopyrenes: Related compounds with varying degrees of carcinogenicity and environmental impact
This compound is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological interactions.
Propiedades
Número CAS |
105708-69-8 |
|---|---|
Fórmula molecular |
C22H16O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-benzo[b]pyren-6-ylethanol |
InChI |
InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2 |
Clave InChI |
UBBKCKHBOHFLQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




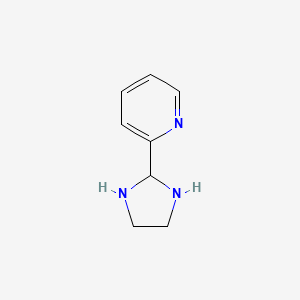
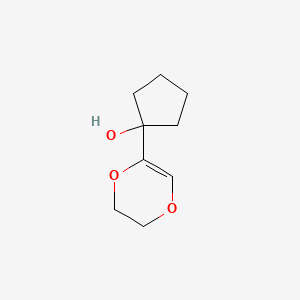
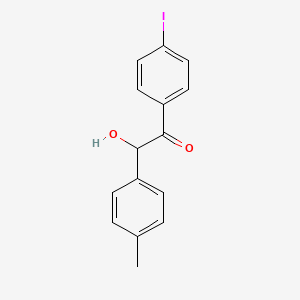
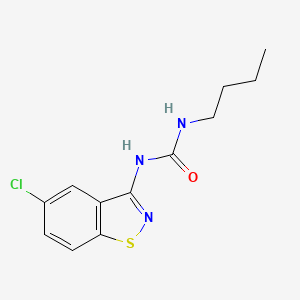
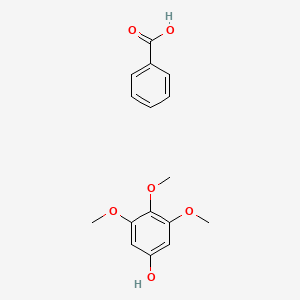

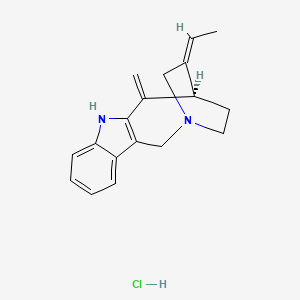
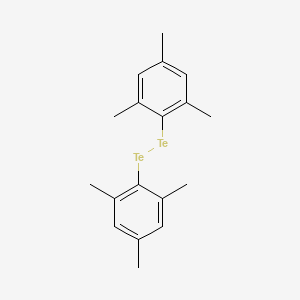
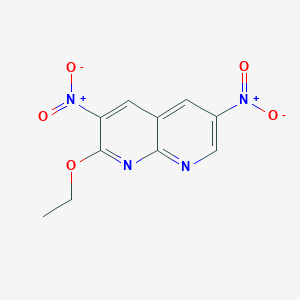
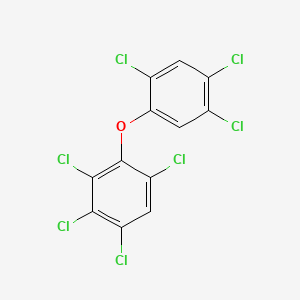
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
